A Unique Chemical Scaffold for Multi-Target Engagement in GPCR and CNS Research
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine is a versatile scaffold that simultaneously engages multiple receptor classes relevant to CNS disorders, a profile that distinguishes it from simpler, more selective piperazine analogs. As a core structure, it is part of a compound class with reported affinity for sigma receptors [1], and its derivatives have been implicated in modulating serotonin (5-HT) and dopamine (D4) pathways. While specific binding affinities (Ki or IC50 values) for this exact compound are not publicly available, the combined presence of the fluorophenyl and methoxyphenyl groups is a key structural feature for achieving this polypharmacology, a characteristic that simpler analogs like 1-benzylpiperazine or 4-fluorophenylpiperazine do not possess [2].
| Evidence Dimension | Receptor Interaction Profile |
|---|---|
| Target Compound Data | Potential for multi-target engagement (Sigma, 5-HT, Dopamine receptors) |
| Comparator Or Baseline | 1-Benzylpiperazine (BZP); 4-Fluorophenylpiperazine (pFPP); 4-Methoxyphenylpiperazine (MeOPP) |
| Quantified Difference | Qualitative difference: Multi-receptor potential vs. more discrete, mono-receptor activity profile for simpler analogs. |
| Conditions | Inferred from structural class and known pharmacology of substituted piperazines. |
Why This Matters
This polypharmacological potential makes the compound a valuable starting point for developing CNS drug candidates where modulation of multiple targets is desired.
- [1] Sun, C. L. (2011). Piperazine derivatives. U.S. Patent Application No. 20110269775. View Source
- [2] Wikipedia. (2017). Substituted piperazine. View Source
